molecular formula C9H7ClN2 B8753411 2-(Chloromethyl)-1,6-naphthyridine

2-(Chloromethyl)-1,6-naphthyridine

Cat. No.: B8753411
M. Wt: 178.62 g/mol
InChI Key: VGGSQPSGZPFOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-1,6-naphthyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,6-naphthyridine core is recognized as a privileged structure in pharmaceutical development, capable of interacting with a range of biological receptors . This particular derivative is synthetically valuable due to the reactive chloromethyl group at the 2-position, which serves as a handle for further functionalization, enabling the creation of diverse compound libraries for biological screening . Researchers utilize 1,6-naphthyridine-based compounds to develop potential therapeutics for various conditions. These scaffolds have shown promise as tyrosine kinase inhibitors for oncology, with applications explored in lung cancer and B-cell malignancies . Beyond oncology, recent studies highlight their potential in neurology, with certain derivatives acting as potent inhibitors of Monoamine Oxidase B (MAO-B) , a target for Parkinson's and Alzheimer's diseases . The structural flexibility of the 1,6-naphthyridine ring system allows for fine-tuning of selectivity and potency against different enzymatic targets. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-(chloromethyl)-1,6-naphthyridine

InChI

InChI=1S/C9H7ClN2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-4,6H,5H2

InChI Key

VGGSQPSGZPFOAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloromethyl 1,6 Naphthyridine and Its Congeners

De Novo Construction of the 1,6-Naphthyridine (B1220473) Ring System

The foundational step in synthesizing 2-(chloromethyl)-1,6-naphthyridine is the creation of the bicyclic 1,6-naphthyridine scaffold. This is achieved through various classical and modern organic reactions that build the heterocyclic core from simpler acyclic or monocyclic precursors.

Cyclization Reactions for Naphthyridine Core Formation

Classical cyclization reactions remain a cornerstone for assembling the naphthyridine framework. These methods typically involve the condensation of a pyridine (B92270) derivative with a three-carbon unit to form the second pyridine ring.

Skraup-type Reactions: The Skraup reaction, traditionally used for quinoline (B57606) synthesis, can be adapted for naphthyridines. It involves heating an aminopyridine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. acs.org For the synthesis of 1,6-naphthyridine, 4-aminopyridine (B3432731) is the logical starting material. acs.org However, the reaction can be violent and challenging to control. acs.org Refinements to the Skraup reaction have led to modest yields of 1,6-naphthyridine. acs.org A notable modification involves the use of 4-aminopyridine-N-oxide as the starting material, which, after cyclization, yields 1,6-naphthyridine-N-oxide. This intermediate is then reduced to the final 1,6-naphthyridine base. acs.org

Friedlander-type Condensations: The Friedlander synthesis offers a more versatile and often milder approach. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., CH₂Z¹Z², where Z¹ and Z² are electron-withdrawing groups). For the 1,6-naphthyridine system, this would typically involve a 4-aminopyridine-3-carbaldehyde or a related ketone. An efficient cyclization of aminopyridines with the ethyl ester of 3-ethoxy-2-cyano-acrylic acid has been developed as a viable alternative to the traditional Friedlander condensation for preparing substituted naphthyridines. researchgate.net While many examples in the literature focus on the synthesis of 1,5- and 1,8-naphthyridine (B1210474) isomers using this method, the underlying principle is broadly applicable across the naphthyridine family. nih.govacs.org Ionic liquids have been shown to be effective catalysts for Friedlander reactions, promoting excellent yields under basic conditions. acs.org

Table 1: Comparison of Classical Cyclization Reactions for Naphthyridine Synthesis

Reaction Starting Materials Conditions Advantages Disadvantages
Skraup Reaction 4-Aminopyridine, Glycerol H₂SO₄, Oxidizing Agent, Heat Uses simple starting materials. Often violent, low to modest yields, harsh conditions. acs.org
Friedlander Condensation 4-Aminopyridine-3-aldehyde/ketone, α-Methylene compound Acid or Base catalyst Milder conditions, greater versatility, good yields. researchgate.net Requires more complex, pre-functionalized pyridine precursors.

Multi-Component Reactions (MCRs) for Regioselective Synthesis of 1,6-Naphthyridines

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as powerful tools for the efficient and regioselective synthesis of complex heterocyclic systems like 1,6-naphthyridines.

These reactions offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate molecular diversity. rsc.orgnih.gov Several MCR strategies have been successfully employed:

Three-Component Reactions: A flexible and efficient three-component reaction has been established for synthesizing bioactive 1,6-naphthyridine-2,5-diones using aminopyridinones, aromatic aldehydes, and Meldrum's acid. researchgate.net

Pseudo-Five-Component Synthesis: An innovative, one-pot, catalyst-free, pseudo-five-component synthesis of 1,2-dihydro ekb.egacs.orgnaphthyridines has been reported. This method combines methyl ketones, amines, and malononitrile (B47326) in water, constructing both nitrogen-containing rings without starting from a pre-existing nitrogen heterocycle. nih.gov

Catalyst-Driven MCRs: Organocatalysts like Camphor sulfonic acid (CSA) have been used to achieve the diastereoselective synthesis of pyrano- and furano-fused naphthyridine derivatives from 4-aminopyridine and cyclic enol ethers. ekb.egresearchgate.net Environmentally benign approaches include "on-water" MCRs for the synthesis of benzo[c]pyrazolo researchgate.netresearchgate.netnaphthyridine derivatives from isatin, malononitrile, and 3-aminopyrazole, highlighting features like short reaction times and the avoidance of transition metals. rsc.orgnih.gov

Introduction of the Chloromethyl Moiety onto the 1,6-Naphthyridine Scaffold

Once the 1,6-naphthyridine core is assembled, the next critical step is the installation of the chloromethyl group at the C2 position. This can be accomplished either by direct halogenation of a pre-installed methyl group or by the chemical transformation of other functional groups.

Direct Halogenation Approaches

Directly converting a 2-methyl-1,6-naphthyridine (B8783595) to the desired 2-(chloromethyl) derivative is a common strategy. This typically involves free-radical halogenation.

Halogenation of Methyl Groups: The reaction of a methyl group on an aromatic ring with a halogenating agent like chlorine (Cl₂) under UV light initiates a free-radical substitution on the methyl group rather than on the aromatic ring itself. libretexts.org This process can lead to the sequential replacement of hydrogen atoms, potentially forming (dichloromethyl) and (trichloromethyl) derivatives. libretexts.org Therefore, controlling the reaction stoichiometry and conditions is crucial to maximize the yield of the desired monochlorinated product. The chlorination of related heterocyclic systems, such as 6-methyl-1,6-naphthyridin-5-(6H)one, has been reported, demonstrating the feasibility of this approach on the naphthyridine scaffold. acs.org

Functional Group Transformations from Precursors

An alternative and often more controllable route involves the synthesis of a 1,6-naphthyridine bearing a precursor functional group at the C2 position, which is then converted to the chloromethyl group.

From Hydroxymethyl Groups: The most common precursor is the 2-(hydroxymethyl)-1,6-naphthyridine. This alcohol can be readily converted to the corresponding chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is widely used for this transformation, often in an inert solvent like benzene (B151609), to produce the 2-(chloromethyl) derivative cleanly. prepchem.com Other reagents, such as those used to convert alcohols to alkyl halides via mesylate intermediates, can also be employed. nih.gov

From Aldehyde Groups: A 2-formyl-1,6-naphthyridine (an aldehyde) can serve as a precursor. The aldehyde group can be reduced to the corresponding 2-(hydroxymethyl) group using a reducing agent like sodium borohydride. This alcohol intermediate is then chlorinated as described above. This two-step sequence is a reliable method for accessing the target compound from an aldehyde precursor. nih.gov

Table 2: Key Functional Group Transformations to Yield 2-(Chloromethyl) Moiety | Precursor Group | Reagent(s) | Intermediate | Advantages | | :--- | :--- | :--- | :--- | | -CH₃ (Methyl) | Cl₂, UV light | N/A | Direct, one-step process. | Can be difficult to control; may produce poly-halogenated byproducts. libretexts.org | | -CHO (Aldehyde) | 1. NaBH₄ 2. SOCl₂ | -CH₂OH (Hydroxymethyl) | Controlled, high-yielding sequence. nih.gov | Two-step process. | | -CH₂OH (Hydroxymethyl) | SOCl₂ or other chlorinating agents | N/A | Generally clean and efficient conversion. prepchem.com | Requires synthesis of the alcohol precursor. |

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. In the context of synthesizing this compound and its congeners, various catalytic strategies are employed, primarily during the construction of the core naphthyridine ring.

Acid Catalysis: Both Brønsted acids (e.g., Camphor sulfonic acid) and Lewis acids (e.g., aluminum chloride in Friedlander-type reactions) are frequently used to activate substrates and facilitate cyclization. acs.orgekb.eg

Metal Catalysis: Palladium catalysts are instrumental in cross-coupling reactions that can be used to build up substituted pyridines before the final cyclization step. nih.gov Nanomagnetic catalysts have also been reported for facilitating multi-component reactions leading to naphthyridine derivatives, offering advantages like easy separation and reusability. researchgate.net

Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst, as demonstrated in some Friedlander syntheses of naphthyridines, promoting high yields and simple workup procedures. acs.org

Catalyst-Free Conditions: Notably, some of the most efficient and environmentally friendly MCRs for synthesizing 1,6-naphthyridine derivatives are performed under catalyst-free conditions, often using water as a green solvent. nih.gov This highlights a progressive shift towards more sustainable synthetic practices.

Transition Metal-Catalyzed Processes

Transition metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic systems like 1,6-naphthyridines. Palladium- and rhodium-catalyzed reactions, in particular, offer efficient and selective pathways for the construction and functionalization of the naphthyridine core.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netgoogle.com These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, have been successfully applied to the synthesis of substituted naphthyridines. google.compatsnap.comrsc.orggoogle.com For instance, the Suzuki coupling can be used to introduce aryl or heteroaryl substituents at various positions of the naphthyridine ring, starting from a halogenated precursor. google.com

A notable strategy involves the use of 1,6-naphthyridine-5,7-ditriflates as versatile building blocks. These bench-stable intermediates can undergo one-pot, regioselective substitutions and palladium-catalyzed couplings with a wide range of nucleophiles, providing rapid access to diverse, highly substituted 1,6-naphthyridine derivatives. acs.org This approach allows for the systematic exploration of the chemical space around the naphthyridine scaffold.

Reaction Type Catalyst/Reagents Application Reference
Suzuki-Miyaura CouplingPd catalyst, baseAryl/heteroaryl substitution on the naphthyridine core google.com
Heck ReactionPd catalyst, baseVinylation of the naphthyridine core google.com
Sonogashira CouplingPd/Cu catalyst, baseAlkynylation of the naphthyridine core google.com
Buchwald-Hartwig AminationPd catalyst, ligand, baseAmination of the naphthyridine core google.com
Triflate SubstitutionPd catalyst, nucleophileFunctionalization of naphthyridine ditriflates acs.org

Rhodium-Catalyzed C-H Activation:

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the regioselective synthesis of naphthyridinones and other related structures. google.comgoogle.comgoogle.com This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. google.com For example, the Rh(III)-catalyzed coupling of nicotinamide (B372718) N-oxides with alkynes or alkenes can proceed with high yields and selectivities under mild conditions, even at room temperature for alkyne coupling. google.comgoogle.com This methodology relies on a double-activation and directing group strategy to achieve the desired regioselectivity.

Organocatalytic and Green Chemistry Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Organocatalysis and other green chemistry approaches, such as microwave-assisted synthesis and the use of alternative solvents, have been successfully applied to the synthesis of 1,6-naphthyridines.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of the final products in the synthesis of various naphthyridine derivatives. google.comacs.orggoogle.com This technique offers a more energy-efficient alternative to conventional heating methods. For example, a sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine under microwave irradiation provides a rapid and efficient route to N-substituted 2-amino-1,6-naphthyridine derivatives. google.com Another example is the microwave-promoted synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile, which proceeds under environmentally benign conditions.

Organocatalysis and Alternative Solvents:

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for the synthesis of heterocyclic compounds. While specific examples for this compound are not prevalent, the principles of organocatalysis are being increasingly applied in heterocyclic synthesis.

The use of green solvents, such as ionic liquids, has also been explored. A green synthesis of fused polycyclic pyrazolo[3,4-b] google.comgoogle.comnaphthyridine derivatives has been described using a three-component reaction in ionic liquids, offering advantages such as milder reaction conditions and high yields. One-pot synthesis, which reduces the number of work-up and purification steps, is another green aspect that has been utilized in the preparation of dibenzo[b,h] google.comgoogle.comnaphthyridines. acs.org

Methodology Key Features Example Application Reference
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiencySynthesis of N-substituted 2-amino-1,6-naphthyridines google.com
Ionic LiquidsGreen solvent, milder reaction conditionsSynthesis of pyrazolo[3,4-b] google.comgoogle.comnaphthyridines
One-Pot SynthesisReduced work-up and purification, atom economySynthesis of dibenzo[b,h] google.comgoogle.comnaphthyridines acs.org

Mechanistic and Reactivity Studies of 2 Chloromethyl 1,6 Naphthyridine

Nucleophilic Displacement Reactions at the Chloromethyl Center

The primary mode of reactivity for 2-(Chloromethyl)-1,6-naphthyridine involves the nucleophilic substitution of the chlorine atom. The chloromethyl group, being attached to an electron-withdrawing heterocyclic ring system, is activated towards SN2 reactions.

Amination Reactions for Nitrogen-Containing Derivatives

The reaction of this compound with various primary and secondary amines provides a direct route to 2-(aminomethyl)-1,6-naphthyridine derivatives. These reactions typically proceed under mild conditions, often in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, and in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reactivity of amines in these substitutions generally follows their nucleophilicity.

Nucleophile (Amine)ProductReaction ConditionsYield (%)
Piperidine (B6355638)2-(Piperidin-1-ylmethyl)-1,6-naphthyridineK2CO3, DMF, 80 °C, 4h~85
Morpholine2-(Morpholinomethyl)-1,6-naphthyridineEt3N, CH3CN, rt, 6h~90
Aniline2-((Phenylamino)methyl)-1,6-naphthyridineNaHCO3, EtOH, reflux, 12h~70
Benzylamine2-((Benzylamino)methyl)-1,6-naphthyridineK2CO3, DMF, 60 °C, 8h~88

This table presents hypothetical data based on analogous reactions with similar heterocyclic compounds due to the scarcity of specific literature on this compound.

Oxygen-Containing Nucleophile Reactivity (e.g., Etherification, Esterification)

This compound readily reacts with oxygen-containing nucleophiles such as alkoxides, phenoxides, and carboxylates to form the corresponding ethers and esters. The Williamson ether synthesis is a common method employed for the preparation of ethers, where the sodium or potassium salt of an alcohol or phenol (B47542) is reacted with the chloromethyl compound. researchgate.net Esterification can be achieved by reacting with a carboxylate salt, often in the presence of a phase-transfer catalyst to enhance reactivity.

NucleophileProductReaction ConditionsYield (%)
Sodium methoxide2-(Methoxymethyl)-1,6-naphthyridineMeOH, reflux, 6h~92
Sodium phenoxide2-(Phenoxymethyl)-1,6-naphthyridineDMF, 100 °C, 5h~80
Sodium acetate(1,6-Naphthyridin-2-yl)methyl acetateNaI, Acetone, reflux, 10h~75
Sodium benzoate(1,6-Naphthyridin-2-yl)methyl benzoateTetrabutylammonium iodide, CH3CN, 80 °C, 12h~78

This table presents hypothetical data based on analogous reactions with similar heterocyclic compounds due to the scarcity of specific literature on this compound.

Sulfur-Containing Nucleophile Reactivity (e.g., Thiolation)

The formation of thioethers from this compound is accomplished through reactions with thiols or their corresponding thiolates. These reactions are generally efficient and proceed under basic conditions to deprotonate the thiol, forming a more potent nucleophile. A variety of sulfur nucleophiles can be employed, leading to a diverse range of sulfur-containing derivatives. researchgate.net

NucleophileProductReaction ConditionsYield (%)
Sodium thiomethoxide2-((Methylthio)methyl)-1,6-naphthyridineEtOH, rt, 3h~95
Sodium thiophenoxide2-((Phenylthio)methyl)-1,6-naphthyridineDMF, 60 °C, 4h~90
ThioureaS-((1,6-Naphthyridin-2-yl)methyl)isothiouronium chlorideEtOH, reflux, 2h~85

This table presents hypothetical data based on analogous reactions with similar heterocyclic compounds due to the scarcity of specific literature on this compound.

Carbon-Carbon Bond Forming Reactions (e.g., Organometallic Coupling, Cyanation)

The chloromethyl group can participate in carbon-carbon bond-forming reactions, expanding the synthetic utility of this compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed, although these typically involve the formation of an organometallic reagent from the chloromethyl compound first, for instance, by conversion to the corresponding zinc or boron derivative. researchgate.netnih.gov A more direct approach for C-C bond formation is the reaction with cyanide ions to yield the corresponding nitrile. google.com

ReagentCoupling Partner/NucleophileProductReaction ConditionsYield (%)
ZnAryl iodide (in Negishi coupling)2-(Arylmethyl)-1,6-naphthyridinePd(PPh3)4, THF, reflux~60-75
Sodium cyanide-(1,6-Naphthyridin-2-yl)acetonitrileDMSO, 90 °C, 6h~80

This table presents hypothetical data based on analogous reactions with similar heterocyclic compounds due to the scarcity of specific literature on this compound.

Electrophilic Transformations on the Naphthyridine Ring System

The 1,6-naphthyridine (B1220473) ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. Direct electrophilic attack, such as nitration or halogenation, often requires harsh conditions and can lead to a mixture of products or reaction at the nitrogen atoms.

A common strategy to facilitate electrophilic substitution is the formation of the N-oxide. acs.org Oxidation of one of the nitrogen atoms, likely the N1-position due to steric accessibility, would increase the electron density of the ring system, particularly at the C4-position, making it more susceptible to electrophilic attack. For instance, nitration of 1,6-naphthyridine-1-oxide would be expected to yield 4-nitro-1,6-naphthyridine-1-oxide. Subsequent reduction of the N-oxide would then provide the 4-substituted 1,6-naphthyridine.

Oxidative and Reductive Transformations of the Compound

The this compound molecule possesses several sites that can undergo oxidative or reductive transformations. The chloromethyl group itself is not typically oxidized further under standard conditions. However, the methyl group of a precursor, 2-methyl-1,6-naphthyridine (B8783595), could be oxidized to an aldehyde or carboxylic acid, which could then be converted to the chloromethyl group.

Reductive transformations can target both the chloromethyl group and the naphthyridine ring. The chlorine atom of the chloromethyl group can be removed via catalytic hydrogenation, yielding 2-methyl-1,6-naphthyridine. More forcing hydrogenation conditions, for example using platinum oxide as a catalyst under hydrogen pressure, can lead to the reduction of one or both of the pyridine (B92270) rings to the corresponding piperidine structures. asianpubs.orgresearchgate.net

Rearrangement Reactions and Ring Transformations

The skeletal framework of the 1,6-naphthyridine ring system is generally stable. However, under specific reaction conditions, derivatives of 1,6-naphthyridine can undergo rearrangement and ring transformation reactions. These reactions often lead to the formation of novel heterocyclic structures, expanding the chemical space accessible from this privileged scaffold. While specific studies on the rearrangement and ring transformation of this compound are not extensively documented in publicly available literature, general principles of heterocyclic chemistry and reactivity of related compounds suggest potential transformation pathways.

One notable example of a ring transformation that leads to a 1,6-naphthyridine core involves the thermal rearrangement of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. In this reaction, heating in a solvent like DMSO can lead to the formation of 5,6,7,8,9,10-hexahydrobenzo[b] rsc.orgnih.govnaphthyridine derivatives. This transformation proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. Although this reaction builds the 1,6-naphthyridine skeleton rather than rearranging a pre-existing one, it highlights the accessibility of this ring system through molecular reorganization.

In a related context, other chloronaphthyridine isomers have been shown to undergo ring transformations. For instance, the treatment of 4-chloro-1,8-naphthyridines with hydrazine (B178648) hydrate (B1144303) at high temperatures results in a rearrangement to yield pyrazol-5-ylpyridines. acs.org This type of reaction involves the cleavage of the pyridine ring and subsequent recyclization to form a new five-membered heterocyclic ring fused to the remaining pyridine ring. While this has not been specifically reported for this compound, it demonstrates a potential mode of reactivity for chloro-substituted naphthyridines.

The reactivity of the chloromethyl group itself can be a precursor to ring-forming reactions. The chloromethyl group is a reactive handle that can participate in various transformations. For example, it can undergo SN2 reactions with a variety of nucleophiles. If the nucleophile is part of a tether attached to another position of the 1,6-naphthyridine ring, an intramolecular cyclization could occur, leading to the formation of a new fused ring system.

Furthermore, deprotonation of the chloromethyl group could potentially lead to the formation of a reactive intermediate that could undergo subsequent rearrangements or cyclizations. While direct evidence for such reactions with this compound is scarce, the reactivity of analogous systems, such as 6-(chloromethyl)-6-methylfulvene, showcases the diverse reactivity of the chloromethyl group, including its participation in aldol-type condensations.

While the direct study of rearrangement and ring transformation reactions of this compound is an area that warrants further investigation, the known chemistry of related naphthyridine derivatives and other heterocyclic systems provides a foundation for exploring such potential transformations.

Applications of 2 Chloromethyl 1,6 Naphthyridine As a Building Block in Complex Chemical Synthesis

Construction of Fused and Polycyclic Heterocyclic Systems

The reactive chloromethyl group on the 1,6-naphthyridine (B1220473) core is a key feature that enables its use in the synthesis of intricate fused and polycyclic heterocyclic systems. This reactivity allows for the annulation of additional rings onto the naphthyridine framework, leading to novel molecular architectures with potential applications in materials science and medicinal chemistry.

Synthesis of Benzo-Fused Naphthyridines

While direct, single-step syntheses of benzo-fused naphthyridines from 2-(chloromethyl)-1,6-naphthyridine are not extensively documented, the compound serves as a crucial precursor. The chloromethyl group can be readily converted into other functional groups necessary for cyclization reactions that form the benzene (B151609) ring. For instance, it can be transformed into a phosphonium (B103445) salt for a subsequent Wittig reaction or into a nitrile group that can participate in a Friedel-Crafts-type cyclization. The resulting benzo[h] nih.govresearchgate.netnaphthyridine and other related benzo-fused systems are of significant interest due to their structural similarity to naturally occurring alkaloids and their potential as therapeutic agents.

Creation of Chromeno-Naphthyridine Hybrids

Chromeno-naphthyridine hybrids represent a class of fused heterocyclic systems with promising biological activities. The synthesis of these complex molecules can be envisioned through multi-component reactions where one of the reactants is a derivative of this compound. For example, the chloromethyl group can be converted to an active methylene (B1212753) compound, which can then react with a salicylaldehyde (B1680747) derivative and a source of cyanide, such as malononitrile (B47326), in a one-pot synthesis to yield the desired chromeno nih.govresearchgate.netnaphthyridine. researchgate.netnih.gov This approach allows for the rapid assembly of complex molecular scaffolds from relatively simple starting materials.

Reactant 1Reactant 2Reactant 3Product
Salicylaldehyde DerivativeMalononitrile DimerActive Methylene Compound (derived from this compound)Chromeno nih.govresearchgate.netnaphthyridine Derivative

Design of Other Complex Fused Heterocycles

The versatility of this compound as a building block extends to the synthesis of a variety of other fused heterocyclic systems. The chloromethyl group can be used as an anchor point for the construction of five-, six-, or seven-membered rings containing additional heteroatoms such as sulfur or oxygen. For example, reaction with a bifunctional nucleophile, such as an aminothiol (B82208) or an aminophenol, could lead to the formation of thiazolo- or oxazolo-fused naphthyridines. These complex heterocyclic systems are often explored in the context of developing novel materials with unique photophysical properties or as scaffolds for new drug candidates. The combinatorial synthesis of fused tetracyclic heterocycles containing nih.govresearchgate.netnaphthyridine derivatives has been achieved through multi-component reactions, highlighting the potential for creating diverse and complex molecular architectures. nih.govdntb.gov.ua

Synthesis of Diversified Chemical Libraries and Scaffolds

In modern drug discovery, the generation of chemical libraries containing a wide range of structurally diverse molecules is crucial for identifying new lead compounds. This compound is an excellent starting point for the synthesis of such libraries. abcr.com The 1,6-naphthyridine core serves as a rigid and biologically relevant scaffold, while the reactive chloromethyl group allows for the introduction of a vast array of side chains and functional groups through nucleophilic substitution reactions. nih.govtcichemicals.commolscanner.com

By reacting this compound with a collection of different nucleophiles, a large library of compounds with the general structure of 2-(substituted-methyl)-1,6-naphthyridine can be rapidly synthesized. This parallel synthesis approach allows for the efficient exploration of the chemical space around the 1,6-naphthyridine scaffold, increasing the probability of discovering compounds with desired biological activities.

NucleophileResulting Side ChainPotential Compound Class
Primary/Secondary AmineAminomethylNaphthyridine-based amines
ThiolThiomethylNaphthyridine-based sulfides
Alcohol/Phenol (B47542)Alkoxymethyl/AryloxymethylNaphthyridine-based ethers
CarboxylateAcyloxymethylNaphthyridine-based esters
AzideAzidomethylNaphthyridine-based azides

Role as a Synthetic Intermediate for Modified Side Chains

The primary role of this compound as a synthetic intermediate is to facilitate the introduction of modified side chains at the 2-position of the naphthyridine ring. The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles in what is typically an SN2 reaction. youtube.com This reactivity allows for the straightforward attachment of various molecular fragments, which can be tailored to modulate the physicochemical properties and biological activity of the resulting molecules.

The versatility of this approach enables the synthesis of a vast number of derivatives. For instance, reaction with amines leads to the corresponding aminomethylnaphthyridines, which can be further functionalized. Similarly, reaction with thiols provides access to a range of thioethers, while reaction with alcohols or phenols yields the corresponding ethers. This ability to easily introduce a diverse array of side chains makes this compound a valuable and frequently utilized intermediate in the synthesis of new chemical entities.

Advanced Characterization, Spectroscopic, and Computational Analysis

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(Chloromethyl)-1,6-naphthyridine is not extensively published, the expected NMR spectra can be inferred from data on closely related structures, such as 1,6-naphthyridine (B1220473) and its substituted derivatives.

For the parent 1,6-naphthyridine, the proton (¹H) NMR spectrum in a suitable solvent like CDCl₃ would exhibit distinct signals for each of the aromatic protons. chemicalbook.com The chemical shifts and coupling constants of these protons are influenced by their electronic environment and their proximity to the nitrogen atoms and each other.

¹H NMR Data for 1,6-Naphthyridine (300 MHz, CDCl₃) chemicalbook.com

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-29.10ddJ = 4.1, 1.9
H-37.52ddJ = 8.2, 4.1
H-48.28dJ = 8.2
H-59.28s-
H-78.76dJ = 6.0
H-87.93dJ = 6.0

In the case of this compound, the introduction of the chloromethyl group at the C2 position would significantly alter the spectrum. The signal for the H-2 proton would be absent, and a new singlet corresponding to the methylene (B1212753) protons (CH₂) of the chloromethyl group would appear, likely in the range of 4.5-5.0 ppm. The chemical shifts of the remaining aromatic protons, particularly H-3 and H-4, would also be affected due to the electronic influence of the substituent.

Similarly, carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of the parent 1,6-naphthyridine shows distinct resonances for each carbon atom. The introduction of the chloromethyl group would lead to the appearance of a new signal for the methylene carbon and would induce shifts in the signals of the naphthyridine ring carbons, especially those in close proximity to the substitution site.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands.

The C-H stretching vibrations of the aromatic naphthyridine ring typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. A key feature for this compound would be the C-Cl stretching vibration of the chloromethyl group, which is expected to absorb in the fingerprint region, typically between 600 and 800 cm⁻¹. The CH₂ group would also exhibit characteristic bending vibrations around 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a prominent M+2 peak that is about one-third the intensity of the M⁺ peak.

Fragmentation patterns observed in the mass spectrum would provide further structural information. A common fragmentation pathway would likely involve the loss of the chlorine atom or the entire chloromethyl group, leading to significant fragment ions that can help confirm the structure. For the related compound 2-Chloro-1,6-naphthyridine, the molecular ion peak is observed at m/z 165.0 [M+H]⁺. echemi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like naphthyridines typically exhibit strong absorption bands in the UV region. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, would be expected to show characteristic π→π* transitions. The position and intensity of these absorption maxima are sensitive to the substitution pattern on the aromatic ring. The introduction of the chloromethyl group may cause a slight shift in the absorption bands compared to the parent 1,6-naphthyridine. For comparison, the UV-Vis spectra of various functionalized benzimidazolyl derivatives in CH₂Cl₂ show absorption maxima in the 200-350 nm range. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, data from related compounds can offer insights. For instance, the crystal structure of 2-(chloromethyl)pyridine (B1213738) hydrochloride reveals a monoclinic crystal system with specific unit cell dimensions. researchgate.net Similarly, the crystal structure of 2,7-Bis(trichloromethyl)-1,8-naphthyridine shows that the naphthyridine ring is nearly planar. np-mrd.org It is reasonable to expect that the 1,6-naphthyridine core in this compound would also be largely planar, with the chloromethyl group extending from the ring. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N and π-π stacking interactions.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the structural and electronic properties of molecules. Methods such as Density Functional Theory (DFT) can be employed to optimize the geometry of this compound and to calculate various spectroscopic properties.

Computational models can predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies for IR spectra, and electronic transitions for UV-Vis spectra. These theoretical predictions can serve as a valuable guide for interpreting experimental data or as a substitute when experimental data is unavailable. For example, semi-empirical calculations (AM1 and PM3) have been used to support the interpretation of spectroscopic data for other naphthyridine derivatives. researchgate.net Such computational studies can also provide insights into the molecular orbital energies (HOMO and LUMO), electrostatic potential, and reactivity of the molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its stability and how it will interact with other chemical species.

Detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions of the molecule that are most likely to be involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of electrostatic potential maps can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atoms in the naphthyridine rings are expected to be electron-rich centers, while the carbon atom of the chloromethyl group is an electrophilic site, susceptible to nucleophilic attack.

While specific data for this compound is scarce, studies on similar heterocyclic compounds provide a framework for what to expect. For instance, quantum chemical calculations on pyridine-2,6-dicarbonyl dichloride have been used to analyze its vibrational spectra and assign normal modes of vibration. researchgate.net Similar methodologies could be applied to this compound to predict its spectroscopic properties.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyPredicted Value/Description
HOMO EnergyExpected to be localized on the naphthyridine ring system.
LUMO EnergyExpected to have significant contribution from the chloromethyl group.
HOMO-LUMO GapA moderate gap is anticipated, suggesting reasonable stability but with potential for reactivity.
Dipole MomentA significant dipole moment is expected due to the electronegative nitrogen and chlorine atoms.
Key Reactive SitesNucleophilic centers at the ring nitrogens; electrophilic center at the chloromethyl carbon.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a way to understand the conformational flexibility and intermolecular interactions of this compound. These computational techniques are particularly valuable in the context of medicinal chemistry for predicting how a molecule might bind to a biological target.

Molecular docking is a modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be employed to investigate its potential as an inhibitor for various enzymes, such as kinases, by predicting its binding mode within the active site. nih.gov The results of such studies can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing for the study of its dynamic behavior and stability. An MD simulation of this compound in a solvent, such as water, could reveal important information about its solvation and conformational landscape. In the context of a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the key interactions that stabilize the complex over time. nih.gov

While no specific MD simulations for this compound are reported, studies on other naphthyridine derivatives have successfully used these methods to explore their interactions with biological targets. nih.gov For example, molecular dynamics simulations have been used to explore the binding mode of novel naphthyridine derivatives as CDK8 inhibitors. nih.gov

In Silico Mechanistic Pathway Investigations

Computational methods are instrumental in investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group, which is a versatile handle for further chemical modifications.

In silico mechanistic studies can map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics.

A computational study on the ring-opening of 2-(chloromethyl)oxirane by nucleophiles, investigated using DFT calculations, provides a relevant parallel. researchgate.net This study showed that the reaction proceeds via an SN2-like mechanism. researchgate.net Given the similar reactive chloromethyl moiety, it is plausible that nucleophilic substitution on this compound would also follow an SN2 pathway. Computational analysis could confirm this and explore how the naphthyridine ring influences the reactivity of the chloromethyl group compared to other systems.

The unified reaction valley approach (URVA) is another powerful computational tool for analyzing reaction mechanisms in detail. smu.edu It partitions the reaction path into distinct phases, such as reactant preparation, transition state passage, and product formation, offering a nuanced view of the chemical transformation. smu.edu Such an analysis for a reaction involving this compound could reveal subtle mechanistic details that are not apparent from a simple stationary point analysis.

Table 2: Investigated Reaction Mechanisms and Computational Methods

Reaction TypeComputational MethodInvestigated Aspects
Nucleophilic SubstitutionDFT, IRC AnalysisTransition state geometry, activation energy, reaction pathway.
Reaction DynamicsMolecular Dynamics (MD)Solvent effects, conformational changes during reaction.
Detailed MechanismUnified Reaction Valley Approach (URVA)Phased analysis of the reaction mechanism.

Emerging Research Avenues and Future Perspectives

Development of Asymmetric Synthesis Routes

The development of synthetic routes to enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. While the asymmetric synthesis of 2-(Chloromethyl)-1,6-naphthyridine itself has not been extensively reported, progress in the enantioselective synthesis of related naphthyridine cores provides a clear roadmap for future research.

A significant challenge lies in the stereoselective construction of the chiral center, especially if it is to be introduced concurrently with the formation of the heterocyclic ring. Future research will likely focus on several promising strategies:

Chiral Catalysis: The use of chiral catalysts in the cyclization step to form the 1,6-naphthyridine (B1220473) ring system is a highly attractive approach. For instance, asymmetric hydrogenation of a suitable prochiral precursor, catalyzed by chiral ruthenium or iridium complexes, could yield an enantiomerically enriched tetrahydro-1,6-naphthyridine intermediate that can be subsequently converted to the target compound. mdpi.com

Enantioselective Functionalization: An alternative strategy involves the enantioselective functionalization of a pre-formed naphthyridine ring. This could be achieved through the use of chiral phase-transfer catalysts or organocatalysts to direct the stereoselective introduction of a functional group that can later be converted to the chloromethyl moiety.

Resolution of Racemates: Classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, remain a viable, albeit less elegant, approach to obtaining enantiomerically pure this compound.

The successful development of these asymmetric routes will be crucial for investigating the stereospecific interactions of its derivatives with biological targets and for the creation of chiral materials with unique optical or electronic properties.

Novel Catalytic Protocols for Highly Selective Functionalization

The this compound scaffold possesses multiple sites for functionalization: the chloromethyl group, the pyridine (B92270) rings, and potentially other substituted positions. Modern catalytic methods offer powerful tools for the selective modification of this molecule, enabling the synthesis of a diverse range of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of aza-heterocycles.

Coupling ReactionReactantCatalyst/ConditionsPotential Product
Suzuki-Miyaura Aryl/heteroaryl boronic acids or estersPd catalyst (e.g., Pd(PPh₃)₄), baseAryl/heteroaryl substituted 1,6-naphthyridines
Sonogashira Terminal alkynesPd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted 1,6-naphthyridines
Buchwald-Hartwig Amines, amidesPd catalyst, suitable ligandAmino- or amido-substituted 1,6-naphthyridines
Heck AlkenesPd catalyst, baseAlkenyl-substituted 1,6-naphthyridines

These reactions can be directed to specific positions on the naphthyridine ring, often governed by the electronic nature of the substrate and the choice of catalyst and reaction conditions. For example, the chlorine atom of the chloromethyl group can be displaced in certain cross-coupling reactions, or the pyridine rings can be functionalized via C-H activation. The development of highly regioselective catalytic protocols will be a key area of future research, allowing for precise control over the molecular architecture. researchgate.netrsc.org

Direct C-H Functionalization: Emerging techniques in direct C-H functionalization offer a more atom-economical approach to modifying the 1,6-naphthyridine core. These methods avoid the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. The use of transition metal catalysts (e.g., palladium, rhodium, iridium) can enable the direct coupling of various partners at specific C-H bonds of the naphthyridine ring, providing a streamlined route to novel derivatives.

Exploration of New Chemical Space through Diversification Strategies

The true synthetic utility of this compound lies in the reactivity of its chloromethyl group. This electrophilic handle provides a gateway to a vast and unexplored chemical space through a variety of diversification reactions. The ability to introduce a wide range of functional groups allows for the fine-tuning of the molecule's physicochemical and biological properties.

Nucleophilic Substitution Reactions: The benzylic-like reactivity of the chloromethyl group makes it highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a diverse array of substituents. mdpi.comnih.gov

NucleophileFunctional Group Introduced
Amines (primary, secondary)Substituted aminomethyl groups
Alcohols, PhenolsEther linkages
Thiols, ThiophenolsThioether linkages
AzideAzidomethyl group (precursor to amines)
CyanideCyanomethyl group (precursor to carboxylic acids, amines)
CarboxylatesEster linkages
EnolatesCarbon-carbon bond formation

The exploration of these substitution reactions will enable the generation of large libraries of 1,6-naphthyridine derivatives for high-throughput screening in drug discovery programs. rsc.orgrsc.org The resulting compounds can be evaluated for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Integration into Advanced Material Science Architectures

The unique electronic and photophysical properties of the 1,6-naphthyridine core make it an attractive building block for advanced materials. The presence of the reactive chloromethyl group in this compound provides a convenient anchor point for integrating this scaffold into larger macromolecular structures.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs): Naphthyridine derivatives have been shown to exhibit interesting photophysical properties, including fluorescence with high quantum yields. nih.govrsc.orgmdpi.com By attaching various chromophores or electronically active groups to the 2-(chloromethyl) position, it is possible to tune the emission color and efficiency of the resulting materials. These tailored molecules could find applications as emitters in OLEDs or as fluorescent probes for biological imaging. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the 1,6-naphthyridine ring system are excellent coordinating sites for metal ions. By designing derivatives of this compound that also contain carboxylic acid or other suitable coordinating groups, this molecule can be used as a ligand for the construction of novel MOFs. The chloromethyl group can be used to post-synthetically modify the MOF, introducing new functionalities within the pores. Such materials could have applications in gas storage, separation, and catalysis.

Conducting Polymers: Incorporation of the 1,6-naphthyridine unit into the backbone of a conjugated polymer can lead to materials with interesting electronic and optoelectronic properties. The chloromethyl group can serve as a reactive site for polymerization reactions, allowing for the creation of well-defined polymer architectures. These polymers could be explored for use in organic field-effect transistors (OFETs), solar cells, and sensors.

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound as a versatile building block in both medicinal chemistry and material science.

Q & A

Q. What are the primary synthetic routes for preparing 2-(Chloromethyl)-1,6-naphthyridine, and how do reaction conditions influence isomer formation?

Methodological Answer: The compound is commonly synthesized via the Meisenheimer reaction using 1,6-naphthyridine N-oxides and phosphoryl chloride (POCl₃). For example, 1,6-naphthyridine 1-oxide reacts with POCl₃ under reflux to yield 2-chloro-1,6-naphthyridine as the major product, alongside minor isomers (3- and 4-chloro derivatives) due to competing electrophilic substitution pathways . Reaction temperature and time are critical: lower temperatures (e.g., 0°C) favor selectivity for the 2-chloro isomer, while prolonged heating increases side-product formation. Purification via column chromatography or fractional crystallization is often required to isolate the desired isomer .

Q. How does the chloromethyl group in this compound affect its reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group (-CH₂Cl) is a versatile electrophilic site. In SN2 reactions , it reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives, which are intermediates for bioactive molecules. For example, treatment with sodium azide (NaN₃) yields an azide derivative, which can undergo click chemistry for bioconjugation . Solvent polarity and base selection (e.g., K₂CO₃ in DMF) significantly impact reaction rates and yields. Kinetic studies using NMR or HPLC can track substitution progress .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields of this compound derivatives across studies?

Methodological Answer: Discrepancies often arise from substituent positional isomerism and purification challenges. For instance, early studies reported 2-chloro-1,6-naphthyridine as the sole product of the Meisenheimer reaction , but later work identified 3- and 4-chloro isomers via LC-MS and ¹H NMR . To address this:

  • Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to confirm isomer identity.
  • Optimize reaction stoichiometry (e.g., POCl₃ excess ≥3:1) to suppress di-substitution byproducts.
  • Compare synthetic protocols with computational models (e.g., DFT for transition-state energy barriers) to rationalize isomer distributions .

Q. How can this compound be functionalized to develop multi-target ligands for neurodegenerative diseases?

Methodological Answer: The chloromethyl group enables conjugation with pharmacophores targeting acetylcholinesterase (AChE) or amyloid-beta aggregation. For example:

  • Hybrid synthesis : Attach 6-chlorotacrine via a trimethylene linker to create dual-binding AChE inhibitors. Molecular docking (e.g., AutoDock Vina) predicts binding to both catalytic and peripheral anionic sites of AChE .
  • Click chemistry : React with propargylamine to introduce triazole moieties, enhancing blood-brain barrier permeability. Evaluate bioactivity via in vitro enzyme assays (e.g., Ellman’s method for AChE inhibition) .

Q. What analytical techniques validate the structural integrity of this compound derivatives in complex matrices?

Methodological Answer:

  • ¹³C NMR : Assigns carbon environments, with the chloromethyl carbon typically appearing at δ 40–45 ppm.
  • X-ray crystallography : Resolves positional isomerism (e.g., distinguishing 2- vs. 3-chloro derivatives) by analyzing bond angles and packing motifs .
  • HPLC-MS with ion mobility : Separates isobaric impurities in biological samples (e.g., plasma metabolites) .

Methodological Challenges and Solutions

Q. Why do some synthetic routes for 1,6-naphthyridine derivatives fail to scale beyond milligram quantities?

Methodological Answer: Limitations include:

  • Oxidative degradation : 1,6-Naphthyridines with low melting points (<40°C) are prone to decomposition during vacuum distillation. Use low-temperature crystallization (e.g., pentane/EtOAc) instead .
  • Catalyst poisoning : Heterogeneous catalysts (e.g., C-SO₃H) lose activity in multi-step reactions. Regenerate catalysts via acid washing (e.g., H₂SO₄) or switch to ionic liquids (e.g., [BMIM][HSO₄]) for better recyclability .

Q. How can researchers mitigate cytotoxicity interference when testing this compound derivatives in cell-based assays?

Methodological Answer:

  • Prodrug design : Mask the chloromethyl group with enzymatically cleavable protectors (e.g., acetyl esters) to reduce off-target effects.
  • Metabolic profiling : Use LC-MS/MS to identify toxic metabolites and refine SAR studies.
  • Control experiments : Include chloromethyl-free analogs to isolate cytotoxicity contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.